1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

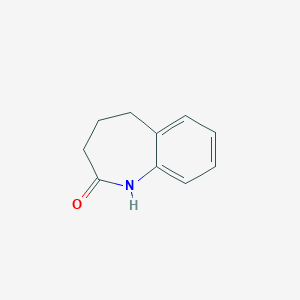

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVRAYIYXRVAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289960 | |

| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4424-80-0 | |

| Record name | 4424-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of the heterocyclic scaffold, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound, belonging to the benzazepine class of molecules, is a key structural motif in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This document delves into the nuanced physicochemical characteristics, detailed synthetic protocols, and the rich chemical reactivity of this scaffold. Furthermore, it explores the pharmacological landscape of its derivatives, offering insights into their interactions with key biological targets and potential therapeutic utilities. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for the rational design and synthesis of new chemical entities based on the this compound core.

Introduction: The Significance of the Benzazepine Scaffold

The this compound scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a seven-membered azepine ring containing a lactam moiety. This structural framework has garnered significant attention in the field of medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique three-dimensional conformation allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug design. Derivatives of this core structure have been explored for a wide range of therapeutic applications, including as anticonvulsants, anxiolytics, and modulators of various CNS receptors.[1][2][3] This guide aims to provide a detailed exploration of the foundational chemical and biological properties of the parent compound, this compound, to empower researchers in their quest for novel therapeutics.

Physicochemical and Spectroscopic Properties

This compound typically presents as a white to light brown crystalline solid.[2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO | [4] |

| Molecular Weight | 161.20 g/mol | [4] |

| CAS Number | 4424-80-0 | [4] |

| Melting Point | 141-145 °C | [2] |

| Appearance | White to light brown solid | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The protons of the seven-membered ring exhibit distinct signals corresponding to their chemical environment. For instance, the methylene protons adjacent to the nitrogen and carbonyl groups will show characteristic chemical shifts and coupling patterns. Conformational studies of N-substituted 2-benzazepines using variable temperature NMR have revealed puckered mirror-image conformations of the seven-membered ring.[5][6]

¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative, with the carbonyl carbon of the lactam functionality typically resonating around δ 170-175 ppm. The aromatic carbons display signals in the δ 120-140 ppm region, while the aliphatic carbons of the azepine ring appear at higher field.[4]

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through several synthetic strategies, most commonly involving intramolecular cyclization reactions.

Synthetic Methodologies

One of the most established methods for the synthesis of this class of compounds is the Beckmann rearrangement of α-tetralone oxime.[7][8][9][10][11] This reaction, typically catalyzed by acid, involves the rearrangement of the oxime to the corresponding lactam. The regioselectivity of the rearrangement is a critical factor and can be influenced by the reaction conditions and the nature of the substituents on the starting material.

Another common approach is through intramolecular Friedel-Crafts type reactions .[12][13][14] This can involve the cyclization of a suitable N-substituted γ-phenylpropyl isocyanate or a related derivative.

The following diagram illustrates a generalized synthetic pathway for the Beckmann rearrangement.

Caption: Generalized Beckmann Rearrangement for Benzazepinone Synthesis.

Experimental Protocol: Synthesis of a Methoxy-Substituted Analog via Beckmann Rearrangement

Step 1: Oximation of 6-methoxy-α-tetralone

-

To a solution of 6-methoxy-α-tetralone in ethanol, add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).

-

Reflux the mixture for a specified period until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the oxime.

-

Filter, wash with water, and dry the resulting 6-methoxy-α-tetralone oxime.

Step 2: Beckmann Rearrangement

-

Add the dried oxime to a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a controlled temperature.

-

Heat the mixture with stirring for the required duration. The progress of the rearrangement can be monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Chemical Reactivity

The this compound scaffold possesses several reactive sites that allow for a wide range of chemical transformations, making it a versatile building block for creating libraries of derivatives.

-

N-Alkylation and N-Acylation: The secondary amine within the lactam ring can be readily alkylated or acylated under standard conditions.[15] Deprotonation with a strong base (e.g., NaH) followed by treatment with an alkyl halide or acyl chloride introduces substituents at the N-1 position. This is a common strategy to modulate the pharmacological properties of the molecule.

-

Reactions at the Carbonyl Group: The lactam carbonyl group can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1,2,3,4,5-tetrahydro-1H-1-benzazepine.

-

Electrophilic Aromatic Substitution: The benzene ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing substituents on the ring.[16]

-

Alpha-Functionalization: The methylene group adjacent to the carbonyl (C-3 position) can be functionalized. For instance, bromination at this position has been reported.[17]

The following diagram illustrates the key reactive sites on the scaffold.

Caption: Key Reactive Sites of the Benzazepinone Scaffold.

Pharmacological Significance and Applications

The this compound scaffold is a cornerstone in the development of CNS-active agents. Its derivatives have shown affinity for a variety of receptors, including dopamine, serotonin, and GABA receptors.

Modulation of Dopamine Receptors

Numerous benzazepine derivatives have been synthesized and evaluated as ligands for dopamine receptors, particularly the D1 subtype.[1][18][19][20] These compounds have been investigated for their potential in treating conditions associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. Structure-activity relationship (SAR) studies have shown that substitutions on both the aromatic ring and the nitrogen atom significantly influence the affinity and selectivity for dopamine receptor subtypes. For example, certain N-alkylamino benzazepine analogs have been identified as potent dopamine D1 receptor antagonists.[18]

Interaction with Serotonin Receptors

The benzazepine nucleus is also a key component of ligands targeting serotonin (5-HT) receptors. For instance, lorcaserin, a selective 5-HT2C receptor agonist used for weight management, is a derivative of 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[21] The development of selective 5-HT receptor modulators is a promising avenue for the treatment of depression, anxiety, and obesity.[15][22][23]

Activity at GABA-A Receptors

Given the structural similarities to benzodiazepines, which are well-known positive allosteric modulators of GABA-A receptors, benzazepinone derivatives are also explored for their potential to modulate GABAergic neurotransmission.[24][25][26][27][28] The enhancement of GABAergic inhibition is a key mechanism for anxiolytic, sedative, and anticonvulsant effects.

The following diagram illustrates the potential signaling pathways modulated by benzazepinone derivatives.

Caption: Potential Signaling Pathways Modulated by Benzazepinone Derivatives.

Quantitative Biological Data of Selected Derivatives

The therapeutic potential of the this compound scaffold is further highlighted by the quantitative biological data of its derivatives. Table 2 presents a selection of these derivatives and their reported biological activities.

Table 2: Biological Activities of Selected Benzazepine Derivatives

| Derivative | Target | Activity | Kᵢ (nM) | Reference(s) |

| (+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 Receptor | Antagonist | 49.3 | [18] |

| (+/-)-7-chloro-8-hydroxy-3-[4-(N,N-dimethylamino)butyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 Receptor | Antagonist | 60 | [18] |

| R-enantiomer of SK&F 83566 | Dopamine D1 Receptor | Antagonist | - | [19] |

Conclusion and Future Perspectives

This compound represents a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the diverse pharmacological activities exhibited by its derivatives, underscores its importance in the pursuit of novel therapeutics for CNS disorders. The continued exploration of this privileged structure, through the synthesis of new analogs and the elucidation of their mechanisms of action, holds significant promise for the development of next-generation drugs with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the design and application of benzazepinone-based compounds.

References

- 1. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated products as potentially selective 5-HT₂c agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]

- 22. mdpi.com [mdpi.com]

- 23. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 28. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 4424-80-0), a pivotal heterocyclic compound. Structurally classified as a lactam within the benzazepine family, this molecule is not primarily known for its direct biological activity but serves as a critical intermediate in the synthesis of complex pharmaceuticals. Its most notable application is as a key building block in the manufacturing of Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. This guide details its physicochemical properties, established synthesis protocols with mechanistic insights, analytical characterization methods, and its significant role in medicinal chemistry. Safety and handling protocols are also provided to ensure its proper use in a research and development setting.

Physicochemical Properties and Structure

This compound is a bicyclic organic compound featuring a benzene ring fused to a seven-membered azepine ring containing an amide functional group (lactam).[1] It typically appears as a light brown or white to off-white crystalline solid.[1][2][3]

Structural Representation:

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4424-80-0 | [2][4] |

| Molecular Formula | C₁₀H₁₁NO | [2][3][4] |

| Molecular Weight | 161.20 g/mol | [2][4] |

| Appearance | Light brown to white crystalline solid | [1][2][3] |

| Melting Point | 143-144 °C | [3] |

| Boiling Point | ~339.0 °C (Predicted) | [3] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage | Store at 0-8°C, sealed in a dry environment |[1][2] |

Synthesis and Manufacturing Insights

The most established and industrially relevant synthesis of this compound is via the Beckmann rearrangement of α-tetralone oxime.[5][6][7] This reaction is a classic acid-catalyzed rearrangement of an oxime to an amide (or a lactam in the case of cyclic oximes).[8]

Causality in Experimental Design: The choice of an acid catalyst is critical. Strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used.[8] PPA is often preferred as it acts as both the catalyst and a dehydrating agent, efficiently promoting the rearrangement by protonating the oxime's hydroxyl group, turning it into a good leaving group (water).[8] The reaction is stereospecific: the group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.[5] For the oxime of α-tetralone, this results in the migration of the aryl group, leading to the expansion of the six-membered ring into the desired seven-membered benzazepine ring system.

Detailed Experimental Protocol: Synthesis via Beckmann Rearrangement

Objective: To synthesize this compound from α-tetralone oxime.

Materials:

-

α-Tetralone oxime

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.

-

Addition of Reactant: Once the PPA is heated and stirring smoothly, add α-tetralone oxime portion-wise over 20-30 minutes. The addition is exothermic; maintain the reaction temperature between 120-130°C.

-

Scientist's Insight: Portion-wise addition is crucial to control the exotherm and prevent side reactions. Maintaining the temperature in the specified range ensures an optimal rate for the rearrangement while minimizing degradation.

-

-

Reaction Monitoring: Stir the mixture at 125°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After completion, cool the reaction mixture to below 100°C and very carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Trustworthiness Check: This quenching step is highly exothermic and must be done slowly and with efficient cooling to prevent splashing of the acidic mixture.

-

-

Neutralization & Extraction: Neutralize the acidic aqueous slurry to a pH of 7-8 by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product Isolation: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

-

Validation: Confirm product identity and purity using techniques described in Section 3 (e.g., ¹H NMR, ¹³C NMR, and melting point determination).

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the synthesized compound's structure and purity.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Expected Data/Results | Significance |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (4H), two methylene (CH₂) groups in the aliphatic chain (4H), and a broad singlet for the amide proton (NH, 1H).[9][10] | Confirms the presence of all key proton environments in the molecule's backbone. |

| ¹³C NMR | Resonances for aromatic carbons, two aliphatic carbons, and a characteristic downfield signal for the carbonyl (C=O) carbon of the lactam.[9] | Verifies the carbon skeleton and the presence of the critical carbonyl functional group. |

| FTIR | A strong absorption band around 1650 cm⁻¹ for the C=O stretch of the amide and a band around 3360 cm⁻¹ for the N-H stretch.[11] | Provides definitive evidence for the key functional groups (amide NH and C=O). |

| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of 161.2 g/mol .[4][12] | Confirms the molecular formula and weight of the compound. |

| HPLC | A single major peak with purity ≥ 99% under appropriate chromatographic conditions.[2] | Quantifies the purity of the final product, essential for its use in further synthetic steps. |

Role in Drug Development: The Benazepril Intermediate

The primary significance of this compound in the pharmaceutical industry is its role as a key starting material for the synthesis of Benazepril Hydrochloride .[13] Benazepril is an ACE inhibitor used to treat high blood pressure and heart failure.[13][14] The benzazepine core of the final drug is derived directly from this intermediate.

The synthetic pathway from this intermediate to Benazepril typically involves several steps, starting with the introduction of a functional group at the C3 position of the azepine ring. For instance, a common route involves the bromination of the lactam to yield 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[13] This bromo-intermediate can then undergo nucleophilic substitution with the appropriate chiral amino acid derivative, which ultimately builds the complex side chain of Benazepril.[15][16]

Diagram: Role as a Pharmaceutical Intermediate

Caption: Synthetic relationship of the title compound to Benazepril.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazard Statements: According to aggregated GHS information, this compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 0-8°C.[2]

Conclusion

This compound (CAS 4424-80-0) is a compound of significant value in synthetic and medicinal chemistry. While it does not possess notable intrinsic therapeutic properties, its role as a foundational scaffold for the construction of more complex molecules, particularly the ACE inhibitor Benazepril, is well-established.[13] A thorough understanding of its synthesis via the Beckmann rearrangement, coupled with rigorous analytical validation, is essential for its effective application in drug discovery and development pipelines. The protocols and data presented in this guide offer a robust framework for researchers working with this versatile chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 86499-96-9 [chemicalbook.com]

- 14. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: A Cornerstone for Neurological Drug Discovery

This guide provides a comprehensive technical overview of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a pivotal heterocyclic scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its significant role as a versatile intermediate in the creation of novel therapeutic agents, particularly those targeting the central nervous system.

Introduction: The Significance of the Benzazepine Scaffold

The this compound core, a fused bicyclic system comprising a benzene ring and a seven-membered azepine ring containing a lactam moiety, is a recognized "privileged structure" in medicinal chemistry.[1] Its conformational flexibility and the strategic placement of a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) make it an ideal framework for designing ligands that can interact with a variety of biological targets.[2] This versatility has led to its exploration in the development of treatments for a range of neurological conditions, including mood disorders and anxiety.[2]

This guide will illuminate the fundamental aspects of this molecule, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

This compound typically presents as a white to off-white or light brown crystalline solid.[2] It is sparingly soluble in water but demonstrates better solubility in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [3] |

| CAS Number | 4424-80-0 | [3] |

| Appearance | White to off-white/light brown solid | [2] |

| IUPAC Name | 1,3,4,5-tetrahydro-1-benzazepin-2-one | [3] |

The core structure of this compound consists of a benzene ring fused to a seven-membered azepine ring. The azepine ring is partially saturated and contains an amide functional group, classifying the molecule as a lactam. The conformation of the seven-membered ring is a critical aspect of its structure, with studies on related N-substituted benzazepines indicating a puckered, chair-like conformation.[4] This non-planar arrangement is crucial for its interaction with biological macromolecules.

Synthesis and Mechanistic Insights

The primary and most established route for the synthesis of this compound is the Beckmann rearrangement of α-tetralone oxime.[5][6] This reaction provides an efficient method for the ring expansion of the six-membered carbocyclic ring of the tetralone precursor to the seven-membered azepine ring of the target molecule.

The Beckmann Rearrangement: A Step-by-Step Protocol

The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide.[7] The reaction proceeds through the formation of an electron-deficient nitrogen atom, which triggers a 1,2-alkyl shift.

Experimental Protocol:

-

Oxime Formation: α-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The mixture is typically refluxed to drive the reaction to completion, yielding α-tetralone oxime.

-

Rearrangement: The isolated α-tetralone oxime is then treated with a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation. The reaction is typically heated to facilitate the rearrangement.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.

A study on the synthesis of a methoxy-substituted analog highlighted the importance of the stereochemistry of the oxime precursor and the choice of catalyst to control the regioselectivity of the rearrangement.[5] The use of Lewis acids like zinc chloride in acetonitrile has been shown to provide excellent yields and regioselectivity.[5]

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational studies of related N-substituted 2-benzazepines have been conducted using variable temperature NMR, revealing a dynamic equilibrium between two puckered, enantiomeric chair-like conformations.[4] The 1H and 13C NMR spectral assignments are typically determined using 2D NMR techniques such as COSY, HMQC, and HMBC.[8]

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | br s | 1H | N-H (amide) |

| ~ 7.0 - 7.5 | m | 4H | Aromatic protons |

| ~ 2.8 - 3.0 | t | 2H | CH₂ adjacent to aromatic ring |

| ~ 2.4 - 2.6 | t | 2H | CH₂ adjacent to carbonyl |

| ~ 1.9 - 2.1 | m | 2H | Aliphatic CH₂ |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C=O (amide) |

| ~ 135 - 140 | Quaternary aromatic carbons |

| ~ 120 - 130 | Aromatic CH carbons |

| ~ 30 - 40 | Aliphatic CH₂ carbons |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The interpretation of the spectrum is crucial for confirming the presence of the amide and aromatic moieties.

Expected IR Absorption Bands (in KBr):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3200 - 3300 | N-H stretch | Amide |

| ~ 3000 - 3100 | C-H stretch | Aromatic |

| ~ 2850 - 2950 | C-H stretch | Aliphatic |

| ~ 1650 - 1680 | C=O stretch | Amide (Lactam) |

| ~ 1600, 1450 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 161, corresponding to the molecular formula C₁₀H₁₁NO.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules.[2] Its structure allows for chemical modifications at several positions, including the amide nitrogen, the aromatic ring, and the aliphatic portion of the azepine ring.

Caption: Key reactivity sites of the this compound scaffold.

Derivatization Strategies

-

N-Alkylation/Arylation: The amide nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles (alkyl halides, aryl halides) to introduce a wide range of substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of functional groups that can serve as handles for further derivatization or can directly interact with biological targets.

-

Functionalization of the Azepine Ring: The methylene groups of the azepine ring can also be functionalized, although this is often more challenging. For instance, α-functionalization to the carbonyl group can be achieved under specific conditions.

A Scaffold for Neuropharmacological Agents

The benzazepine core is a key component in a number of compounds investigated for their effects on the central nervous system. Its ability to mimic the conformation of certain neurotransmitters or to position functional groups in a specific spatial orientation makes it a valuable scaffold for targeting receptors and enzymes in the brain.[2] The derivatization of this compound has led to the discovery of compounds with potential applications as anxiolytics, antidepressants, and other neuropharmacological agents.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis via the Beckmann rearrangement, coupled with its versatile chemical reactivity, establishes it as a cornerstone for the construction of diverse libraries of compounds with potential therapeutic applications. A thorough understanding of its chemical structure, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the ongoing quest for novel and effective treatments for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Multifaceted Pharmacology of the 1,3,4,5-Tetrahydro-2H-1-Benzazepin-2-one Scaffold: A Technical Guide

Introduction: The Versatility of a Privileged Scaffold

The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is a bicyclic lactam that has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features provide a three-dimensional framework that allows for the strategic placement of various substituents, leading to a remarkable diversity of pharmacological activities.[1][2] This guide delves into the core mechanisms of action associated with derivatives of this versatile molecule, providing an in-depth technical resource for researchers, scientists, and drug development professionals. While the parent compound itself is primarily a building block, its derivatives have been shown to interact with a wide array of biological targets, underscoring its significance in the pursuit of novel therapeutics for a range of disorders.[1]

This document will explore the distinct and varied mechanisms of action stemming from the this compound scaffold, with a focus on its roles as a modulator of GABAA receptors, a vasopressin antagonist, a growth hormone secretagogue, and a modulator of γ-secretase.

I. Modulation of the GABA-A Receptor: The Benzodiazepine Legacy

A prominent class of derivatives based on the broader benzazepine and benzodiazepine structures are renowned for their effects on the central nervous system.[3] These compounds primarily exert their effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5]

Core Mechanism: Enhancing Inhibitory Neurotransmission

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[4] Benzazepine derivatives that act on this receptor bind to a distinct site, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits of the receptor complex.[5] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site and increases the frequency of chloride channel opening.[5] The result is an enhanced inhibitory effect of GABA, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these compounds.[3][4][6]

Diagram: GABA-A Receptor Modulation by Benzazepine Derivatives

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 4. benzoinfo.com [benzoinfo.com]

- 5. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]

- 6. Current theories about the mechanisms of benzodiazepines and neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one molecular weight

An In-Depth Technical Guide on the Molecular Weight of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular weight of this compound. It moves beyond a simple statement of the value to detail the authoritative methodologies for its determination and verification, ensuring a high degree of scientific integrity for research and development applications.

This compound is a heterocyclic organic compound featuring a benzene ring fused to a seven-membered azepine ring.[1] This benzazepine scaffold is a significant structural motif in medicinal chemistry.[2] As a versatile intermediate, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting the central nervous system.[3][4] Its applications in neuroscience research include the study of receptor interactions in the brain, which may lead to advancements in treatments for conditions like depression and anxiety.[3][5] Given its foundational role, the precise and accurate characterization of its fundamental properties, starting with molecular weight, is paramount for any scientific application.[3]

Core Physicochemical and Mass Data

The molecular weight of a compound is a critical parameter that underpins its identity, stoichiometry, and behavior in chemical reactions and biological systems. For this compound, it is essential to distinguish between the average molecular weight and the monoisotopic mass, as each serves a different analytical purpose.

-

Average Molecular Weight is calculated using the weighted average of the natural abundances of the constituent elements' isotopes. It is the value used for bulk calculations, such as preparing solutions of a specific molarity.

-

Monoisotopic Mass is calculated using the mass of the most abundant isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is fundamental in high-resolution mass spectrometry, where instruments are capable of resolving ions that differ by minute fractions of a mass unit.

The definitive mass-related data for this compound are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [3][6][7] |

| Average Molecular Weight | 161.20 g/mol | [3][6] |

| Exact Monoisotopic Mass | 161.084063974 Da | [7] |

| CAS Number | 4424-80-0 | [1][3][6] |

Authoritative Methodologies for Molecular Weight Verification

Confirming the molecular weight of a synthesized or procured batch of this compound is a non-negotiable step in quality control and research validation. A multi-pronged approach combining high-resolution mass spectrometry and elemental analysis provides a self-validating system for unequivocal identification.

Gold Standard: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the molecular mass of a compound with high precision. Unlike standard mass spectrometry, HRMS provides mass accuracy in the parts-per-million (ppm) range, which is crucial for determining a unique elemental composition. For a molecule like this compound, this accuracy allows for the confident differentiation from other potential isomers or impurities. Electrospray ionization (ESI) is the chosen method as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the intact molecular ion.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion.

-

Chromatographic Separation (LC): Inject 1-5 µL of the prepared sample into a Liquid Chromatography system equipped with a C18 column. Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This step ensures that the analyte is purified from any non-volatile salts or contaminants before entering the mass spectrometer.

-

Mass Spectrometric Analysis (HRMS):

-

Instrument: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: Set the mass scan range from m/z 100 to 500 to ensure capture of the target ion.

-

Data Acquisition: Acquire data in full scan mode at a high resolution (e.g., >60,000).

-

-

Data Interpretation:

-

The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Theoretical m/z: The expected m/z for the [M+H]⁺ ion is the monoisotopic mass of the neutral molecule plus the mass of a proton (1.00728 Da).

-

Theoretical m/z = 161.08406 Da + 1.00728 Da = 162.09134 Da

-

-

Validation: Compare the experimentally measured m/z value from the spectrum to the theoretical value. The mass error should be less than 5 ppm, confirming the elemental composition of C₁₀H₁₁NO.

-

Foundational Confirmation: Elemental Analysis

Expertise & Rationale: Elemental analysis provides orthogonal validation of the compound's molecular formula.[8] This classic combustion analysis technique determines the mass percentages of carbon, hydrogen, and nitrogen in the sample. By comparing these experimental percentages to the theoretical values calculated from the proposed formula (C₁₀H₁₁NO), one can confirm the empirical formula. Since mass spectrometry confirms the molecular mass, together these techniques unequivocally establish the molecular formula. Nitrogen-containing heterocyles are a major class of compounds in medicinal chemistry, making the confirmation of nitrogen content particularly important.[9][10]

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried (to remove residual solvent and water) this compound into a tin capsule.

-

Instrumentation: Use a calibrated CHN elemental analyzer.

-

Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

-

Data Interpretation:

-

Theoretical Percentages for C₁₀H₁₁NO (MW = 161.20 g/mol ):

-

%C = (10 * 12.011) / 161.20 * 100 = 74.51%

-

%H = (11 * 1.008) / 161.20 * 100 = 6.88%

-

%N = (1 * 14.007) / 161.20 * 100 = 8.69%

-

-

Validation: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values. This agreement validates the molecular formula.

-

Integrated Workflow for Compound Characterization

The logical flow for the definitive characterization of this compound, ensuring scientific integrity, is visualized below. This workflow demonstrates how orthogonal analytical techniques are integrated to produce a self-validating result.

Caption: Integrated workflow for molecular weight verification.

Conclusion

The molecular weight of this compound is definitively established as 161.20 g/mol (average) with a corresponding monoisotopic mass of 161.08406 Da . For professionals in drug discovery and chemical synthesis, adherence to a rigorous, multi-step verification process is not merely procedural but essential for ensuring the validity and reproducibility of experimental outcomes. The integration of high-resolution mass spectrometry and elemental analysis, as detailed in this guide, provides an authoritative and trustworthy framework for the unequivocal confirmation of this key chemical parameter.

References

- 1. Page loading... [guidechem.com]

- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds | MDPI [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [aromalake.com]

- 7. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

The Multifaceted Biological Landscape of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We delve into their significant potential across multiple therapeutic areas, including their roles as anticonvulsants, anticancer agents, bradycardic agents, and vasopressin antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical and pharmacological landscape of this important class of molecules, complete with detailed experimental protocols and mechanistic insights to facilitate future drug discovery endeavors.

Introduction: The 1-Benzazepin-2-one Core

The this compound is a bicyclic structure that has garnered significant attention in pharmaceutical research.[1] Its unique three-dimensional conformation allows for diverse interactions with various biological targets, making it a valuable template in drug discovery.[1] This guide will explore the key biological activities demonstrated by derivatives of this core structure, highlighting the chemical modifications that modulate their potency and selectivity.

Caption: The core chemical structure of this compound.[2]

Synthetic Strategies: Building the Benzazepinone Scaffold

The synthesis of the this compound core and its derivatives is most commonly achieved through ring expansion reactions of corresponding tetralone precursors. The Beckmann and Schmidt rearrangements are cornerstone methods for this transformation.

Beckmann Rearrangement

The Beckmann rearrangement provides a reliable method for the synthesis of lactams from ketoximes.[3][4] In the context of 1-benzazepin-2-ones, α-tetralone is first converted to its oxime, which is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) to induce rearrangement and formation of the seven-membered lactam ring.[4][5]

Caption: Synthetic pathway via Beckmann rearrangement.

Schmidt Reaction

The Schmidt reaction offers an alternative route, reacting a ketone directly with hydrazoic acid (HN₃) in the presence of a strong acid.[6][7] This method can be hazardous due to the use of hydrazoic acid but is effective for the one-pot conversion of α-tetralone to the corresponding benzazepinone.[8][9][10]

Anticonvulsant Activity

Derivatives of this compound have shown significant promise as anticonvulsant agents. Their efficacy is typically evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.

Mechanism of Action

While the precise mechanism for all anticonvulsant benzazepinones is not fully elucidated, a leading hypothesis involves the modulation of voltage-gated sodium channels, which helps to prevent seizure spread.[11] This is a common mechanism for many established antiepileptic drugs.

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features that influence anticonvulsant activity:

-

Alkoxy Substitution: The introduction of alkoxy groups at the 6- or 7-position of the aromatic ring has been shown to enhance anticonvulsant potency.[12]

-

Alkyl Chain Length: The length of the alkoxy chain is critical, with optimal activity often observed with heptyloxy or octyloxy groups.[12]

-

Substitutions at Position 3: Modifications at the 3-position with alkylamino or alkoxy groups have also been explored, leading to potent anticonvulsant compounds.

Quantitative Data

The following table summarizes the anticonvulsant activity of selected this compound derivatives.

| Compound | Substitution | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Protective Index (PI) in MES | Reference |

| 4f | 6-octyloxy | 20.4 | - | 20.1 | [12] |

| 4e | 6-heptyloxy | - | 64.4 | 2.6 | [12] |

| 3f | 8-heptyloxy (triazolo fused) | 17.6 | - | >63.4 | [13] |

| 3e | 8-hexyloxy (triazolo fused) | 17.9 | - | >62.4 | [13] |

| 3d | 8-pentyloxy (triazolo fused) | - | 38.0 | >29.4 | [13] |

Experimental Protocols

-

Animal Model: Male albino mice (20-25 g).

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of a topical anesthetic (e.g., 0.5% tetracaine).

-

Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.

-

Endpoint: The absence of the tonic hindlimb extension phase of the seizure is considered protection.

-

Data Analysis: The median effective dose (ED₅₀) is calculated.

-

Apparatus: A rotating rod apparatus.

-

Procedure: Mice are placed on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).

-

Endpoint: The time until the animal falls off the rod is recorded. A significant decrease in performance compared to vehicle-treated animals indicates neurotoxicity.

-

Data Analysis: The median toxic dose (TD₅₀) is determined.

Anticancer Activity

Recent studies have highlighted the potential of benzazepinone derivatives as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines.

Mechanism of Action

The anticancer mechanisms of these derivatives are multifaceted and can include:

-

Dual HER2/HDAC1 Inhibition: Some related benzodiazepine derivatives have shown potent dual inhibition of human epidermal growth factor receptor 2 (HER2) and histone deacetylase 1 (HDAC1), leading to cell cycle arrest and apoptosis.[14]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[14]

-

Cell Cycle Arrest: Arrest of the cell cycle, often at the G2/M phase, is another key mechanism by which these compounds exert their antiproliferative effects.[14]

Caption: Proposed anticancer mechanism of action.

Quantitative Data

The following table presents the in vitro anticancer activity of representative benzazepinone and related derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3b (Benzodiazepin-2-one) | HepG2 | 6-9 | [14] |

| Compound 28 (Benzoxazepine) | MCF-7 | 0.67 | [15] |

| Compound 11b (Spiro-benzazepine) | A549 | 1.95 | [16] |

Experimental Protocols

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated.

Cardiovascular Activity: Bradycardic Agents

A significant area of investigation for benzazepinone derivatives has been their application as specific bradycardic agents, which reduce heart rate without affecting myocardial contractility.

Mechanism of Action: If Channel Inhibition

These compounds act as inhibitors of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node.[17] The If current is a key determinant of cardiac pacemaker activity, and its inhibition leads to a slowing of the heart rate.[18]

Structure-Activity Relationship (SAR)

-

Aromatic Ring Substitution: The substitution pattern on the aromatic rings significantly influences bradycardic activity.[17]

-

Nitrogen Atom Nature: The nature of the central nitrogen atom is a critical determinant of potency.[17]

-

Alkyl Chain Length: The length of the alkyl chains connecting different parts of the molecule plays a crucial role in optimizing activity.[17]

Vasopressin Antagonism

Certain derivatives of the broader benzazepine class have been developed as antagonists of the vasopressin V₂ receptor, leading to aquaresis (excretion of free water) without significant electrolyte loss. This makes them valuable for treating conditions like hyponatremia.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, including anticonvulsant, anticancer, bradycardic, and vasopressin antagonist effects, underscore its importance in medicinal chemistry. Future research should focus on elucidating the precise molecular targets for each activity, optimizing lead compounds through detailed SAR studies, and exploring novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Schmidt Reaction [organic-chemistry.org]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticonvulsant activity of 8-alkoxy-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Heart rate reduction by pharmacological If current inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

Abstract

This technical guide provides a comprehensive overview of the core scientific principles and methodologies surrounding the synthesis and characterization of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This seven-membered lactam, built upon the benzazepine scaffold, represents a significant "privileged structure" in medicinal chemistry. We will delve into the strategic rationale behind its synthesis, focusing on the classical Beckmann rearrangement as the primary illustrative method. The guide details the necessary precursors, step-by-step reaction protocols, and critical structural elucidation techniques. Furthermore, it contextualizes the molecule's importance by exploring the broad pharmacological potential of the benzazepine class and presents a generalized workflow for the discovery of novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this foundational heterocyclic compound.

Introduction: The Significance of the Benzazepine Scaffold

Privileged Structures in Medicinal Chemistry

In the field of drug discovery, certain molecular frameworks, known as "privileged structures," demonstrate the ability to bind to multiple, diverse biological targets. These scaffolds provide a versatile template for the development of novel therapeutic agents. The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a prominent example of such a scaffold[1]. Its derivatives have been successfully developed into drugs with a wide array of pharmacological activities, including antihypertensive, anti-depressant, and anti-ischaemic properties[2]. The conformational flexibility of the seven-membered ring allows derivatives to adopt specific three-dimensional arrangements, enabling potent and selective interactions with various biological receptors and enzymes[3].

Emergence of this compound: A Core Moiety

This compound (also known as 1-benzazepin-2-one or homocarbostyril) is the foundational lactam of this class. Its discovery was not a singular event but rather the outcome of foundational organic synthesis efforts aimed at creating seven-membered nitrogen-containing heterocycles. It serves as a critical starting material and key intermediate for the synthesis of more complex and pharmacologically active molecules[4][5]. Understanding its synthesis and properties is fundamental for any researcher working on benzazepine-based drug candidates.

Retrosynthetic Analysis and Synthesis Strategies

Conceptualizing the Synthesis: A Logic-Driven Approach

The primary challenge in synthesizing the 1-benzazepin-2-one core is the construction of the seven-membered lactam ring. Retrosynthetically, the most logical disconnection is at the amide bond, which suggests a ring-expansion strategy from a readily available six-membered carbocyclic precursor. This approach is generally more efficient than attempting to form the seven-membered ring through intermolecular cyclization, which can be entropically disfavored.

Key Synthetic Methodologies: A Comparative Analysis

Several classical organic reactions can be employed for the ring-expansion synthesis of this compound.

-

Beckmann Rearrangement of α-Tetralone Oxime: This is the most traditional and widely cited method. It involves the acid-catalyzed rearrangement of a ketoxime to an amide[6]. The reaction is robust and proceeds via the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, directly yielding the desired seven-membered lactam[7][8]. Its primary advantage is the use of readily available starting materials.

-

Schmidt Reaction of α-Tetralone: This reaction offers a more direct route from the ketone, avoiding the isolation of the oxime intermediate. It involves treating the ketone (α-tetralone) with hydrazoic acid (HN₃) under acidic conditions[9]. The reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl, followed by a rearrangement with the expulsion of nitrogen gas. While efficient, this method requires the handling of highly toxic and explosive hydrazoic acid, necessitating stringent safety protocols.

Detailed Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol is a two-step process starting from α-tetralone.

Step 1: Synthesis of α-Tetralone Oxime

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve α-tetralone (1.0 eq) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. The α-tetralone oxime will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed to yield the pure oxime.

Step 2: Beckmann Rearrangement to this compound

-

Catalyst Preparation: In a flask equipped with a stirrer and protected from atmospheric moisture, place polyphosphoric acid (PPA) or another strong protic acid like sulfuric acid[6]. Heat the acid to approximately 80-100°C to ensure it is fluid.

-

Reactant Addition: Carefully and portion-wise, add the dried α-tetralone oxime (1.0 eq) to the hot acid with vigorous stirring. The addition should be controlled to manage the exothermic reaction.

-

Reaction: Increase the temperature to 120-130°C and stir for 15-30 minutes. The rearrangement is typically rapid at this temperature.

-

Workup: Cool the reaction mixture slightly and then carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography on silica gel to afford pure this compound.

Structural Elucidation and Physicochemical Characterization

The Importance of Spectroscopic Verification

Unambiguous confirmation of the synthesized molecule's structure is paramount. A combination of spectroscopic techniques is used to verify the successful ring expansion and confirm the identity and purity of this compound.

Analytical Techniques and Expected Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and environment of protons. For the target compound, one would expect to see distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm region), a broad singlet for the N-H proton of the lactam (which can vary but often appears downfield), and a series of multiplets for the three methylene (-CH₂-) groups of the seven-membered ring, likely in the 1.5-3.5 ppm range[10].

-

¹³C NMR: This spectrum will show the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) of the lactam (around 170-175 ppm), four signals for the aromatic carbons (120-140 ppm), and three signals for the aliphatic methylene carbons (20-50 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. The two most important absorptions for this molecule are:

-

A strong, sharp absorption band for the lactam carbonyl (C=O) stretch, typically appearing around 1650-1680 cm⁻¹.

-

A medium absorption for the N-H stretch of the secondary amide, usually observed in the 3200-3400 cm⁻¹ region.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₁₀H₁₁NO), the expected molecular ion peak [M]⁺ would be observed at m/z = 161.15.

Data Summary Table

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm (multiplet, 4H) |

| N-H Proton | δ ~8.0 ppm (broad singlet, 1H) | |

| Aliphatic Protons | δ 1.5 - 3.5 ppm (multiplets, 6H) | |

| ¹³C NMR | Lactam Carbonyl (C=O) | δ ~172 ppm |

| Aromatic Carbons | δ 125 - 140 ppm (4 signals) | |

| Aliphatic Carbons | δ 25 - 45 ppm (3 signals) | |

| IR | N-H Stretch | 3200 - 3400 cm⁻¹ |

| C=O Stretch (Lactam) | 1650 - 1680 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 161.15 |

Biological Activity and Therapeutic Potential

While the parent compound this compound is primarily a synthetic intermediate, its scaffold is central to numerous biologically active molecules[1]. Derivatives have been shown to act on a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, benzazepine-containing drugs like Benazepril act as ACE inhibitors for hypertension, while others like Fenoldopam are dopamine D1 receptor agonists[2]. The therapeutic potential of this class spans cardiovascular disease, central nervous system disorders, and oncology[1][3]. The diagram below illustrates a generic signaling pathway often modulated by GPCR-targeting drugs, a common mechanism for many benzazepine derivatives.

Illustrative Signaling Pathway

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Beckmann Rearrangement [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

An In-Depth Technical Guide to the Neuropharmacological Functions of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

This guide provides a comprehensive exploration of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold, a cornerstone in modern neuropharmacology. We will dissect its role not as a standalone therapeutic but as a "privileged scaffold"—a molecular framework that serves as a versatile starting point for developing potent and selective modulators of critical central nervous system (CNS) targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this scaffold's potential in creating next-generation neurological therapies.

Part 1: The this compound Core: A Privileged Scaffold

The this compound molecule is a bicyclic lactam with the chemical formula C₁₀H₁₁NO.[1] Its structure, featuring a seven-membered diazepine ring fused to a benzene ring, provides a three-dimensional architecture that is exceptionally well-suited for interaction with a diverse range of biological targets within the CNS.[2][3] This versatility has established the benzazepine core as a privileged structure in medicinal chemistry, a concept describing molecular frameworks that can provide ligands for multiple, distinct receptor families.[4]

The neuropharmacological significance of this scaffold is rooted in the broader history of benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily through the modulation of GABA-A receptors.[5][6] However, the 1-benzazepin-2-one core and its related benzazepine structures extend far beyond GABAergic mechanisms, providing a template for drugs targeting dopaminergic, serotonergic, and glutamatergic systems, among others.[7][8][9] Its unique conformational properties allow for the precise orientation of functional groups, enabling the design of derivatives with high affinity and selectivity for specific receptor subtypes.[10]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molar Mass | 161.20 g/mol | [1] |

| IUPAC Name | 1,3,4,5-tetrahydro-1-benzazepin-2-one | [1] |

| Description | Bicyclic structure serving as a key intermediate in the synthesis of therapeutic agents. | [2][3] |

Part 2: The Scaffold in Neuropharmacological Drug Design: Mechanisms and SAR

The true power of the this compound scaffold lies in its synthetic tractability. Its core structure can be systematically modified to generate vast libraries of derivatives, each with a potentially unique neuropharmacological profile. This section explores the key CNS targets modulated by benzazepinone derivatives and the critical structure-activity relationships (SAR) that govern their function.

Key CNS Targets and Mechanisms of Action

Derivatives built upon the benzazepine framework have been shown to interact with several critical neurotransmitter systems. The scaffold's ability to present substituents in distinct spatial orientations allows it to be tailored for different receptor binding pockets.

-

Serotonergic System (5-HT Receptors): The most prominent example is Lorcaserin , a derivative of a related 3-benzazepine scaffold, which functions as a selective 5-HT2C receptor agonist .[7] Activation of these receptors in the hypothalamus is a key mechanism for regulating appetite, making Lorcaserin a targeted anti-obesity agent. The SAR studies for this class revealed that substitutions on the benzazepine nitrogen and the aromatic ring are critical for potency and selectivity against other 5-HT receptor subtypes like 5-HT2A and 5-HT2B.[7]

-

Dopaminergic System (Dopamine Receptors): The 1-phenylbenzazepine series, a close structural relative, has yielded numerous potent and selective ligands for the Dopamine D1 receptor .[8][11][12] SAR studies in this family have demonstrated that:

-

A 6-chloro group on the benzazepine ring can enhance D1 affinity.[11]

-

Substituents on the benzazepine nitrogen (e.g., methyl vs. allyl) and the 1-phenyl ring significantly modulate receptor affinity and can determine whether a compound acts as an agonist or an antagonist.[12]

-

The C-8 position is tolerant of various substituents, allowing for further tuning of properties.[12]

-

-

Glutamatergic System (AMPA Receptors): Recent research has explored 2,3-benzodiazepine derivatives as inhibitors of the AMPA receptor channel.[9] While structurally distinct from the 1-benzazepin-2-one core, this highlights the broader applicability of the seven-membered ring system in modulating excitatory neurotransmission. These compounds can influence receptor desensitization and deactivation rates, offering a potential therapeutic avenue for neurological disorders involving excitotoxicity.[9]

-

GABAergic System (GABA-A Receptors): Although the classic targets for benzodiazepines, the 1-benzazepin-2-one scaffold can also be used to generate GABA-A modulators.[5] The mechanism involves binding to an allosteric site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to the characteristic anxiolytic and sedative effects.[6][13]

Figure 1: A diagram illustrating how the core this compound scaffold can be derivatized to target multiple distinct neurotransmitter systems, leading to diverse neuropharmacological outcomes.

Summary of Structure-Activity Relationships (SAR)

The following table consolidates key SAR insights from studies on benzazepine derivatives, providing a predictive framework for rational drug design.

| Target Receptor | Structural Moiety | Modification Effect on Activity | Reference |

| Dopamine D1 | Benzazepine Ring | 6-Chloro substitution enhances affinity. | [11] |